3-Fluoro-2-(methylsulfonyl)pyridine
CAS No.:
Cat. No.: VC18304375
Molecular Formula: C6H6FNO2S
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6FNO2S |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 3-fluoro-2-methylsulfonylpyridine |
| Standard InChI | InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 |
| Standard InChI Key | KPYCJCONDKDVOI-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=N1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-Fluoro-2-(methylsulfonyl)pyridine belongs to the class of organosulfur compounds, featuring a pyridine core modified with fluorine and methylsulfonyl substituents. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆FNO₂S | |
| Molecular Weight | 175.18 g/mol | |
| IUPAC Name | 3-fluoro-2-methylsulfonylpyridine | |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=N1)F | |
| InChI Key | KPYCJCONDKDVOI-UHFFFAOYSA-N |
The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution. The fluorine atom further modulates electronic distribution, influencing intermolecular interactions and metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-fluoro-2-(methylsulfonyl)pyridine typically involves sequential functionalization of the pyridine ring:
Step 1: Fluorination
Pyridine derivatives are fluorinated using agents like hydrogen fluoride-pyridine complexes or Selectfluor®. Positional selectivity is achieved through directing groups or careful temperature control (-70°C to 25°C) .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, with the sulfonyl group prone to elimination at elevated temperatures.
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but poorly soluble in water (<1 mg/mL) .
Acid-Base Behavior
The pyridine nitrogen (pKa ≈ 1.5) protonates under acidic conditions, enhancing water solubility. The methylsulfonyl group (pKa ≈ -1.8) remains deprotonated in physiological pH, contributing to membrane permeability .
Applications in Pharmaceutical Research
Agrochemical Intermediates
Halogenated pyridines are key intermediates in herbicides and insecticides. The fluorine atom resists metabolic degradation, while the sulfonyl group facilitates binding to acetylcholinesterase .
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous-flow systems to improve yield and safety in sulfonylation .
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Biocatalysis: Enzymatic fluorination using fluorinases for greener synthesis .
Pharmacological Exploration
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